molecular formula C21H22N2O B2653638 N-(3,4-dimethylphenyl)-3-phenyl-2-(1H-pyrrol-1-yl)propanamide CAS No. 887029-21-2

N-(3,4-dimethylphenyl)-3-phenyl-2-(1H-pyrrol-1-yl)propanamide

Cat. No. B2653638
CAS RN: 887029-21-2
M. Wt: 318.42
InChI Key: HILLKXNLRPHLFY-UHFFFAOYSA-N
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Description

Pyrrole is a five-membered heterocyclic compound that contains one nitrogen atom and four carbon atoms in its ring. It is a colorless volatile liquid that moves freely in water and has a strong, unpleasant fishy odor . The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring .


Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . One common method for the synthesis of N-substituted pyrroles is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines .


Molecular Structure Analysis

The molecular structure of pyrrole consists of a five-membered ring with alternating single and double bonds. The ring contains one nitrogen atom and four carbon atoms. The phenyl group is a six-membered carbon ring attached to the pyrrole ring .


Chemical Reactions Analysis

Pyrrole can undergo a variety of chemical reactions, including N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride . It can also undergo Michael addition with electrophilic olefins .


Physical And Chemical Properties Analysis

Pyrrole is a colorless volatile liquid that is soluble in water and other polar solvents . The exact physical and chemical properties of “N-(3,4-dimethylphenyl)-3-phenyl-2-(1H-pyrrol-1-yl)propanamide” would depend on its specific structure.

Mechanism of Action

The mechanism of action of pyrrole derivatives can vary widely depending on their specific structure and the biological system in which they are acting. Some pyrrole derivatives have shown antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Future Directions

The future directions in the study of pyrrole derivatives and related compounds could involve the development of new synthetic methods, the discovery of new biological activities, and the design and synthesis of new drugs .

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-phenyl-2-pyrrol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-16-10-11-19(14-17(16)2)22-21(24)20(23-12-6-7-13-23)15-18-8-4-3-5-9-18/h3-14,20H,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILLKXNLRPHLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-3-phenyl-2-(1H-pyrrol-1-yl)propanamide

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